molecular formula C24H24N6O3S B2800940 N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-98-1

N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2800940
CAS RN: 872993-98-1
M. Wt: 476.56
InChI Key: ZQTDAZMLNSGEHN-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of fused heterocyclic compound . This core is substituted with various functional groups, including an ethoxyphenylamino group, a thio group, and a benzamide group .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available in the search results, similar compounds have been synthesized via aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a fused heterocyclic core. The [1,2,4]triazolo[4,3-b]pyridazine core contains two carbon and three nitrogen atoms, which can readily bind in biological systems with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Fused heterocycles like [1,2,4]triazolo[4,3-b][1,2,4]triazole exhibit good thermal stability and high detonation performance due to the numerous C–N bonds and N–N bonds .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole-containing compounds have been used in drug discovery studies against cancer cells . The presence of the 1,2,4-triazole ring in the structure of this compound could potentially give it anticancer properties.

Antimicrobial Activity

Compounds containing 1,2,4-triazole have been introduced as antimicrobial agents . This compound could potentially exhibit antimicrobial activity due to the presence of the 1,2,4-triazole ring.

Anti-inflammatory and Analgesic Activity

1,2,4-Triazole derivatives have shown anti-inflammatory and analgesic activities . This compound, due to its 1,2,4-triazole moiety, could potentially exhibit similar properties.

Antioxidant Activity

1,2,4-Triazole derivatives have demonstrated antioxidant activities . This compound could potentially act as an antioxidant.

Antiviral Activity

1,2,4-Triazole derivatives have shown antiviral activities . This compound could potentially exhibit antiviral properties.

Enzyme Inhibition

1,2,4-Triazole derivatives have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This compound could potentially act as an enzyme inhibitor.

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. Given the potential biological activities of similar compounds, this compound could be a promising candidate for the development of new pharmaceuticals .

properties

IUPAC Name

N-[2-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-2-33-19-11-7-6-10-18(19)26-22(31)16-34-23-13-12-20-27-28-21(30(20)29-23)14-15-25-24(32)17-8-4-3-5-9-17/h3-13H,2,14-16H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTDAZMLNSGEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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